1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one
Description
1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by the presence of an amino group, a benzyloxy group, and a trifluoromethyl ketone moiety
Properties
Molecular Formula |
C15H12F3NO2 |
|---|---|
Molecular Weight |
295.26 g/mol |
IUPAC Name |
1-(2-amino-5-phenylmethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)14(20)12-8-11(6-7-13(12)19)21-9-10-4-2-1-3-5-10/h1-8H,9,19H2 |
InChI Key |
YKGYIJKKPPRBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl) with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives.
Scientific Research Applications
1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including modulation of cellular processes and signaling pathways.
Comparison with Similar Compounds
- 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol
- 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl)
Uniqueness: 1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl ketone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
